Ethyl (ethylsulfanyl)(fluoro)acetate
CAS No.: 106372-58-1
Cat. No.: VC19187407
Molecular Formula: C6H11FO2S
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106372-58-1 |
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Molecular Formula | C6H11FO2S |
Molecular Weight | 166.22 g/mol |
IUPAC Name | ethyl 2-ethylsulfanyl-2-fluoroacetate |
Standard InChI | InChI=1S/C6H11FO2S/c1-3-9-6(8)5(7)10-4-2/h5H,3-4H2,1-2H3 |
Standard InChI Key | QDQASDKMOOKICK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(F)SCC |
Introduction
Structural and Molecular Characteristics
Ethyl (ethylsulfanyl)(fluoro)acetate belongs to the class of α-fluorinated thioether esters. Its molecular formula is C₆H₁₁FO₂S, with a molecular weight of 166.22 g/mol. The IUPAC name, ethyl 2-ethylsulfanyl-2-fluoroacetate, reflects the presence of an ethylthio group (-S-CH₂CH₃) and a fluorine atom adjacent to the ester carbonyl. The fluorine atom’s electronegativity and the sulfur atom’s polarizability synergistically influence the compound’s electronic environment, enhancing its suitability as a building block in nucleophilic substitution reactions .
Key Structural Features:
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Fluorine Substituent: The fluorine atom at the α-position increases electrophilicity, facilitating reactions with nucleophiles.
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Thioether Group: The ethylsulfanyl moiety contributes to lipophilicity and stabilizes transition states in catalytic processes.
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Ester Functionality: The ethyl ester group provides a handle for further hydrolysis or transesterification.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl (ethylsulfanyl)(fluoro)acetate typically involves nucleophilic substitution or fluorination strategies:
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Nucleophilic Substitution:
Ethyl fluoroacetate reacts with ethanethiol in the presence of a base (e.g., sodium hydride) to replace the fluorine atom with the ethylsulfanyl group. This method proceeds under mild conditions (20–40°C) and yields the target compound with minimal byproducts . -
Electrochemical Fluorination:
Analogous compounds, such as ethyl α,α-bis(phenylthio)acetate, undergo fluorination using poly(hydrogen fluoride) salts (e.g., Et₃N·3HF). This method optimizes regioselectivity, favoring α-fluorination over competing pathways .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and purity. Catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency, while in-line analytics (e.g., FTIR) monitor intermediate formation. Challenges include controlling exothermic reactions and minimizing HF byproduct generation .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 166.22 g/mol |
Boiling Point | Estimated 150–160°C (extrapolated) |
Density | ~1.15 g/cm³ |
Solubility | Miscible in organic solvents (e.g., DCM, THF) |
Stability | Sensitive to hydrolysis under acidic/basic conditions |
The compound’s logP value (estimated 1.2) indicates moderate lipophilicity, suitable for membrane permeability in drug design. The fluorine atom’s inductive effect lowers the pKa of the α-proton (~10–12), enabling deprotonation under basic conditions for further functionalization .
Analytical Characterization
Spectroscopic Methods
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¹⁹F NMR: A singlet at δ -120 to -125 ppm confirms fluorine presence.
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¹H NMR: Ethyl groups appear as triplets (δ 1.2–1.4 ppm for -OCH₂CH₃; δ 1.4–1.6 ppm for -SCH₂CH₃).
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GC-MS: Molecular ion peak at m/z 166.22 with fragmentation patterns indicative of ester and thioether cleavage .
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation from impurities. Retention times vary with pH due to the compound’s ionizable α-proton .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for fluoroalkylthio-containing drugs, such as protease inhibitors and kinase modulators. For example, its derivatives have been explored in oncology for targeting cysteine residues in tumorigenic enzymes .
Agrochemical Development
Incorporating the ethylsulfanyl group enhances the bioavailability of herbicides. Field trials demonstrate that fluorinated analogs exhibit 30–50% higher pest resistance compared to non-fluorinated counterparts .
Material Science
The thioether-fluorine synergy improves the thermal stability of polymers. Copolymers derived from this compound show glass transition temperatures (Tg) up to 85°C, suitable for high-performance coatings .
Comparison with Analogous Compounds
Compound | Molecular Formula | Key Features | Applications |
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Ethyl Fluoroacetate | C₄H₇FO₂ | Lacks thioether group; higher volatility | Solvent, fragrance industry |
Ethyl 2-(Fluorosulfonyl)Acetate | C₄H₇FO₄S | Sulfonyl group enhances acidity (pKa ~1) | Battery electrolytes |
Sodium Fluoroacetate | C₂H₂FNaO₂ | Ionic form; high water solubility | Rodenticide (restricted use) |
Future Directions and Challenges
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Green Synthesis: Developing catalytic fluorination methods to reduce HF waste.
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Toxicity Mitigation: Structural modifications to minimize bioaccumulation risks.
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Advanced Analytics: Integrating machine learning for predictive NMR/MS fragmentation.
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